2-(Diethylamino)ethanol hydrochloride
Overview
Description
2-(Diethylamino)ethanol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO. It is a derivative of ethanol, where the hydroxyl group is substituted with a diethylamino group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorohydrin Method: One common method involves the reaction of diethylamine with ethylene chlorohydrin.
Epoxide Method: Another method involves the reaction of diethylamine with ethylene oxide. This reaction is carried out in an ethanol solution at temperatures ranging from 35°C to 75°C.
Industrial Production Methods:
- The industrial production of this compound often involves large-scale reactions using the epoxide method due to its efficiency and higher yield. The process includes continuous feeding of ethylene oxide into a solution of diethylamine in ethanol, followed by purification steps to obtain the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Oxidation Reactions: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction Reactions: It can also undergo reduction reactions to form primary or secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Quaternary Ammonium Salts: Formed from substitution reactions.
Aldehydes/Ketones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Mechanism of Action
Target of Action
2-(Diethylamino)ethanol hydrochloride, also known as DEEA, is primarily used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .
Mode of Action
The mode of action of DEEA involves its interaction with its targets, the quaternary ammonium salts. DEEA acts as a precursor in the synthesis of these salts. The interaction results in the promotion of reactions between immiscible phases .
Biochemical Pathways
The biochemical pathways affected by DEEA primarily involve the synthesis of quaternary ammonium salts. These salts play a crucial role in phase transfer catalysis, promoting reactions between immiscible phases . Additionally, DEEA can be used to prepare N-substituted glycine derivatives, which are used in the synthesis of peptides and proteins .
Pharmacokinetics
Given its use in the synthesis of quaternary ammonium salts and n-substituted glycine derivatives, it can be inferred that these properties would significantly impact its bioavailability .
Result of Action
The result of DEEA’s action is the successful synthesis of quaternary ammonium salts, which are widely used as phase transfer catalysts. This leads to the promotion of reactions between immiscible phases . Additionally, DEEA is used to prepare N-substituted glycine derivatives, contributing to the synthesis of peptides and proteins .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of DEEA. Factors such as temperature, pH, and the presence of other compounds can affect the synthesis of quaternary ammonium salts and N-substituted glycine derivatives .
Biochemical Analysis
Biochemical Properties
It is known that it is used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .
Molecular Mechanism
It is known that it is used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases
Temporal Effects in Laboratory Settings
It is known that it has a high chemical stability and resistance against degradation
Scientific Research Applications
2-(Diethylamino)ethanol hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-Diethylethanolamine: Similar in structure but lacks the hydrochloride component.
2-Dimethylaminoethanol: Contains a dimethylamino group instead of a diethylamino group.
Triethanolamine: Contains three ethanolamine groups instead of one diethylamino group.
Uniqueness: 2-(Diethylamino)ethanol hydrochloride is unique due to its specific combination of the diethylamino group and the ethanol backbone, which provides it with distinct chemical properties and reactivity. Its ability to form stable quaternary ammonium salts and its role in various industrial applications set it apart from other similar compounds .
Properties
IUPAC Name |
diethyl(2-hydroxyethyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQUKJMNGUJRFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCO.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14426-20-1 | |
Record name | Ethanol, 2-(diethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14426-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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